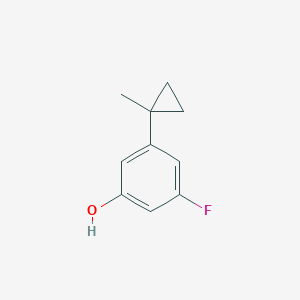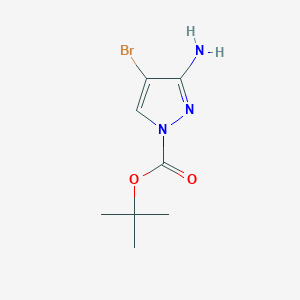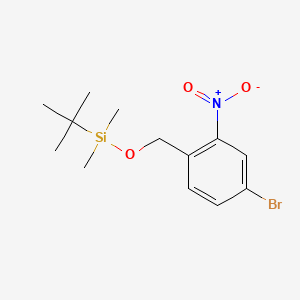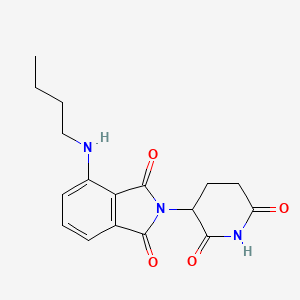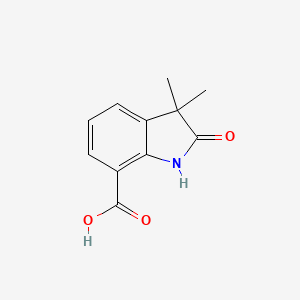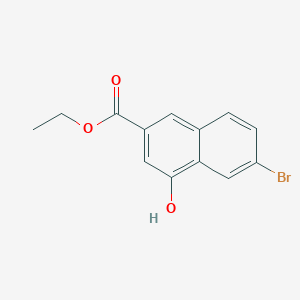![molecular formula C15H17NO2 B13932243 [4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone CAS No. 276678-36-5](/img/structure/B13932243.png)
[4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone is a complex organic compound with a unique structure that includes a hydroxypropynyl group, a methylphenyl group, and a pyrrolidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone typically involves multiple steps. One common method starts with the preparation of the hydroxypropynyl group, which is then attached to the methylphenyl ring. The final step involves the introduction of the pyrrolidinylmethanone group under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxy-1-propyn-1-yl)benzoic acid
- 4-(3-Hydroxy-1-propyn-1-yl)benzaldehyde
- 4-(3-Hydroxy-1-propyn-1-yl)-2-nitro-6-(trifluoromethoxy)phenol
Uniqueness
Compared to these similar compounds, [4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone stands out due to its additional pyrrolidinylmethanone group
Conclusion
This compound is a compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Ongoing research continues to uncover new uses and mechanisms of action, highlighting its importance in various fields.
Properties
CAS No. |
276678-36-5 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
[4-(3-hydroxyprop-1-ynyl)-2-methylphenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H17NO2/c1-12-11-13(5-4-10-17)6-7-14(12)15(18)16-8-2-3-9-16/h6-7,11,17H,2-3,8-10H2,1H3 |
InChI Key |
PIAKAZVIOWCEML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#CCO)C(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


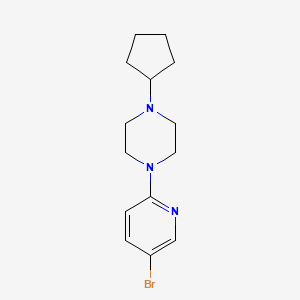
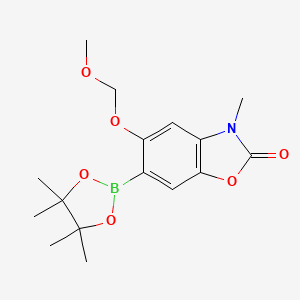
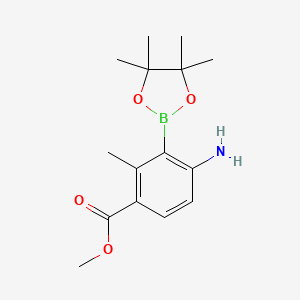
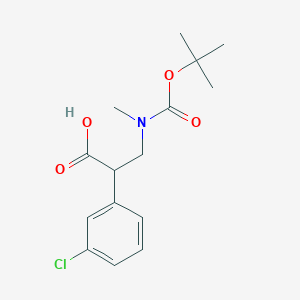

![2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13932193.png)
